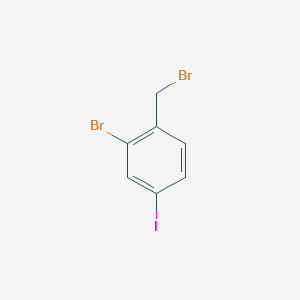

2-溴-1-(溴甲基)-4-碘苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

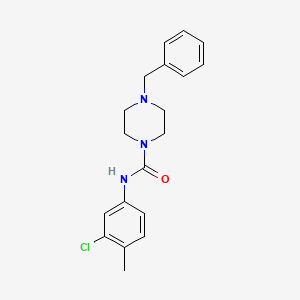

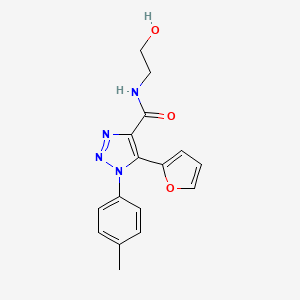

2-Bromo-1-(bromomethyl)-4-iodobenzene is a unique chemical compound possessing both an aromatic hydrocarbon group, bromine atom and a carbonyl group, rendering it highly reactive . This compound serves as a crucial intermediate in the synthesis of various compounds with diverse applications .

Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N has been developed . This reaction gives products in excellent yields within about 3 seconds .Molecular Structure Analysis

The molecular structure and vibrational spectra of 2-Bromo-1-(bromomethyl)-4-iodobenzene can be predicted relatively accurately with moderate computational effort . In particular, for polyatomic molecules, the DFT methods lead to the prediction of more accurate molecular structure and vibrational frequencies than the conventional ab initio Hartree-Fock calculations .Chemical Reactions Analysis

2-Bromo-1-(bromomethyl)-4-iodobenzene is a unique chemical compound that is highly reactive due to the presence of an aromatic hydrocarbon group, a bromine atom, and a carbonyl group . This compound serves as a crucial intermediate in the synthesis of various compounds with diverse applications .Physical And Chemical Properties Analysis

2-Bromo-1-(bromomethyl)-4-iodobenzene has a molecular weight of 284.38 . It has a boiling point of 138-142 °C and a density of 1.933±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C and is a low melting solid with a yellow color .科学研究应用

合成应用

1,2-二溴苯,包括其衍生物(如 1,2-二溴-3-碘苯和 1,2-二溴-4-碘苯),是各种有机转化的重要前体,尤其是涉及苯炔形成的转化。这些化合物用于涉及区域选择性溴化、邻位金属化和卤素/金属置换的合成中 (Diemer, Leroux, & Colobert, 2011)。

卤代化和环扩张

多烷基苯的卤代化(可包括 2-溴-4-碘-1,3,5-三甲基苯等化合物)是有机化学中至关重要的过程。该过程由特定的催化剂和条件促进,有助于以高产率合成混合卤代化合物 (Bovonsombat & Mcnelis, 1993)。

多米诺转化过程

CuI 催化的 1-溴-2-碘苯与 β-酮酯偶联导致 2,3-二取代苯并呋喃的形成。该转化涉及分子间 C-C 键形成,然后是分子内 C-O 键形成,展示了这些化合物在复杂有机反应中的多功能性 (Lu, Wang, Zhang, & Ma, 2007)。

聚合和材料科学

结构上与 2-溴-1-(溴甲基)-4-碘苯相似的化合物(如 5-(溴甲基)-1,3-二羟基苯)可以进行聚合以形成超支化聚醚。这些聚合物由于其独特的性质(例如大量的酚羟基)而在材料科学中得到应用 (Uhrich, Hawker, Fréchet, & Turner, 1992)。

超级电容器应用

研究表明,在各种水溶液中由氧化还原活性物质(包括溴衍生物)改性的超级电容器碳电极的电化学行为,电容值显着增加。这表明溴化化合物在提高超级电容器性能方面具有潜在的应用 (Frąckowiak 等,2014)。

高级有机合成技术

1-溴-2-碘苯用于 Cu(I) 催化的与 1,3-环己烷二酮的反应,用于合成二苯并呋喃。这些反应展示了卤代苯衍生物在以高区域选择性创建复杂有机结构中的用途 (Aljaar 等,2012)。

作用机制

E2 reactions are typically seen with secondary and tertiary alkyl halides, but a hindered base is necessary with a primary halide . The mechanism by which it occurs is a single step concerted reaction with one transition state . The rate at which this mechanism occurs is second order kinetics, and depends on both the base and alkyl halide .

安全和危害

2-Bromo-1-(bromomethyl)-4-iodobenzene is considered hazardous . It causes severe skin burns and eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

2-bromo-1-(bromomethyl)-4-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJRZXWQWJZMMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(bromomethyl)-4-iodobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine](/img/structure/B2684180.png)

![3-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2684181.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2684185.png)

![3,9-dimethyl-1,7-dipentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684187.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2684188.png)

![1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-](/img/structure/B2684189.png)

![benzyl [2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetate](/img/structure/B2684194.png)